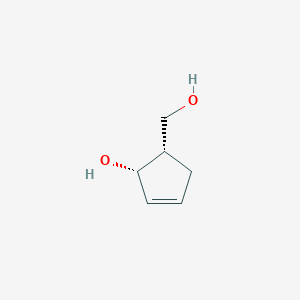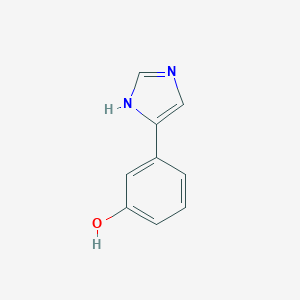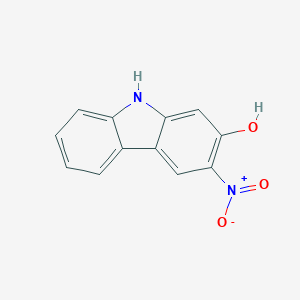
(-)-Tetraconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Tetraconazole is a fungicide that belongs to the class of triazoles. It is a broad-spectrum fungicide that is widely used in agriculture to protect crops from fungal diseases. The chemical formula of (-)-Tetraconazole is C19H17Cl2N3O3, and its molecular weight is 416.26 g/mol.
Mechanism of Action
(-)-Tetraconazole works by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Ergosterol is essential for maintaining the integrity and permeability of fungal cell membranes. (-)-Tetraconazole binds to the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This results in the accumulation of toxic sterol intermediates and ultimately leads to the death of the fungal cell.
Biochemical and Physiological Effects:
(-)-Tetraconazole has been shown to have a range of biochemical and physiological effects on fungal cells. It disrupts the biosynthesis of ergosterol, which affects the permeability and fluidity of fungal cell membranes. This, in turn, affects the uptake of nutrients and the secretion of enzymes and toxins by the fungal cell. (-)-Tetraconazole also affects the production of mycotoxins, which are harmful secondary metabolites produced by some fungi.
Advantages and Limitations for Lab Experiments
(-)-Tetraconazole is a potent fungicide that has been widely used in laboratory experiments to study the molecular mechanisms of fungal diseases. Its broad-spectrum activity and high potency make it a valuable tool for investigating the effects of fungal infections on plant and animal cells. However, (-)-Tetraconazole has some limitations in laboratory experiments. Its toxicity and potential side effects on non-target organisms must be carefully considered, and appropriate safety measures must be taken to minimize the risk of exposure.
Future Directions
There are several future directions for the research and development of (-)-Tetraconazole. One area of focus is the development of new formulations and delivery methods that improve the efficacy and safety of (-)-Tetraconazole. Another area of research is the investigation of the molecular mechanisms of resistance to (-)-Tetraconazole and the development of new fungicides that overcome this resistance. Finally, (-)-Tetraconazole has potential applications in the treatment of human fungal infections, and further research is needed to explore its therapeutic potential.
Scientific Research Applications
(-)-Tetraconazole has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium, Botrytis, and Alternaria. (-)-Tetraconazole has also been used in scientific research to investigate the molecular mechanisms of fungal diseases and to develop new fungicides.
properties
CAS RN |
131320-42-8 |
|---|---|
Product Name |
(-)-Tetraconazole |
Molecular Formula |
C13H11Cl2F4N3O |
Molecular Weight |
372.14 g/mol |
IUPAC Name |
1-[(2S)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m0/s1 |
InChI Key |
LQDARGUHUSPFNL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)




![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)





